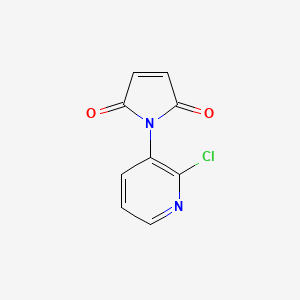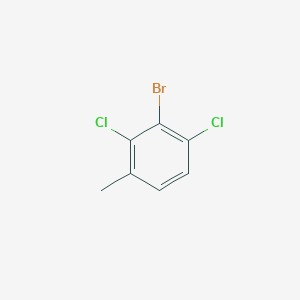
3-Bromo-2,4-dichlorotoluene
Descripción general
Descripción
3-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound that is structurally related to several other bromo-chlorotoluene isomers and derivatives. While the specific compound 3-Bromo-2,4-dichlorotoluene is not directly studied in the provided papers, related compounds such as 2-bromo-1,4-dichlorobenzene (BDB) , 1-bromo-2,3-dichlorobenzene (BDCB) , and 2-bromo-4-chlorotoluene (2B4CT) have been investigated. These studies provide insights into the molecular structure, vibrational spectroscopy, and reactivity of bromo-chlorotoluene derivatives, which can be extrapolated to understand the properties of 3-Bromo-2,4-dichlorotoluene.
Synthesis Analysis
The synthesis of bromo-chlorotoluene derivatives often involves halogenation reactions where bromine and chlorine are introduced into the toluene ring. For example, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone involves a reaction mechanism starting from 2,3-dibromo-1,4-naphthoquinone . Similarly, the synthesis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene is achieved by reacting 4-bromo-1,3,4-trichloro-1-(decylsulfanyl)-2-nitro-buta-1,3-diene with morpholine . These methods suggest that the synthesis of 3-Bromo-2,4-dichlorotoluene could also involve halogenation of toluene derivatives.
Molecular Structure Analysis
The molecular structure of bromo-chlorotoluene derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction . The molecular geometry, vibrational frequencies, and atomic charges of α-bromo-2,6-dichlorotoluene were calculated using DFT/B3LYP methods . These studies provide a foundation for understanding the molecular structure of 3-Bromo-2,4-dichlorotoluene, which is likely to exhibit similar halogen effects on the benzene ring.
Chemical Reactions Analysis
The reactivity of bromo-chlorotoluene derivatives can be influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, dissociative electron attachment to bromo-chlorotoluene isomers shows competition between the detachment of Cl- and Br- ions . The photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the formation of 4-(difluoromethylidene)-tetrahydroquinolines . These findings suggest that 3-Bromo-2,4-dichlorotoluene could also undergo similar reactions, such as radical cyclization or electron attachment processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chlorotoluene derivatives have been characterized through experimental and theoretical studies. The vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene provides insights into the influence of bromine and chlorine atoms on the geometry and normal modes of vibrations . The computational study of 2-bromo-1,4-dichlorobenzene reveals its electronic density, NLO properties, and local reactivity properties . These studies indicate that 3-Bromo-2,4-dichlorotoluene would exhibit similar properties, such as specific vibrational frequencies and potential nonlinear optical behavior.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- Synthesis of Organic Intermediates : 3-Bromo-2,4-dichlorotoluene is used in the synthesis of various organic compounds. For instance, the ammoxidation of 2,4-dichlorotoluene (a related compound) is a key process to produce 2,4-dichlorobenzonitrile, an important intermediate in organic synthesis (Chi et al., 1999).
- Development of Chemical Synthesis Methods : Research has focused on developing efficient methods for synthesizing related compounds like 4-Bromo-2-chlorotoluene (Xue Xu, 2006).
Physical Chemistry and Molecular Dynamics
- Study of Molecular Dynamics : The molecular dynamics of dichlorotoluenes, which include compounds like 2,4-dichlorotoluene, have been explored to understand their behavior in various conditions, such as in the presence of electromagnetic fields (Sorriso, 1984).
Environmental and Biological Research
- Investigation of Dehalogenation Reactions : The study of enzymatic dehalogenation reactions, which includes compounds like 3-bromoacrylate, a structural analog to 3-Bromo-2,4-dichlorotoluene, helps in understanding the biodegradation of halogenated compounds (Wang et al., 2003).
Spectroscopic Analysis
- Vibrational Spectroscopy Studies : Research in vibrational spectroscopy has been conducted on related compounds like 2-bromo-4-chlorotoluene to understand their molecular structure and behavior (Arunagiri et al., 2011).
Catalyst and Chemical Reactions
- Use in Catalyzed Chemical Reactions : The compound's analogs are used in studies to improve chlorination processes and to investigate the efficiency of different catalysts (Singh et al., 1997).
Safety And Hazards
3-Bromo-2,4-dichlorotoluene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-bromo-1,3-dichloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPADILUQENLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370794 | |
| Record name | 3-Bromo-2,4-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dichlorotoluene | |
CAS RN |
206559-41-3 | |
| Record name | 2-Bromo-1,3-dichloro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



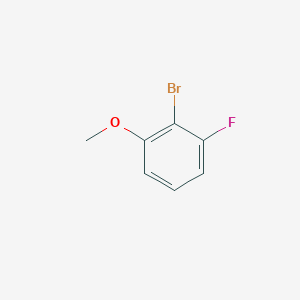


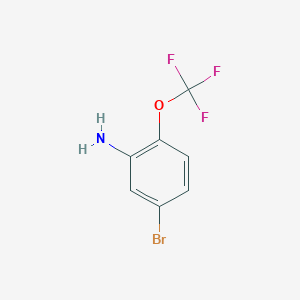

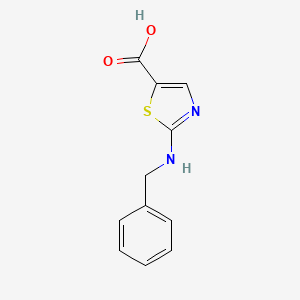
![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
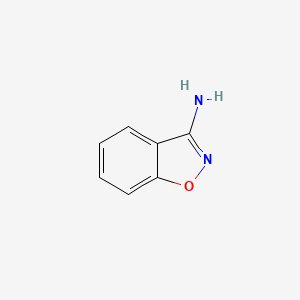
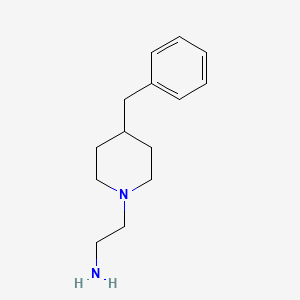
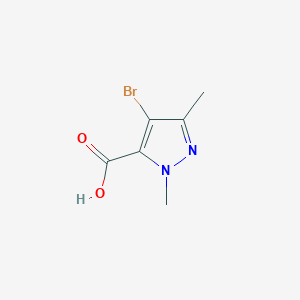
![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)
![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)
